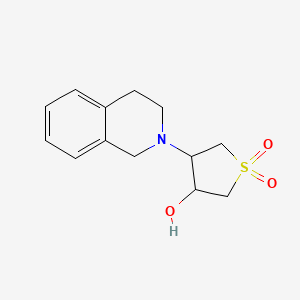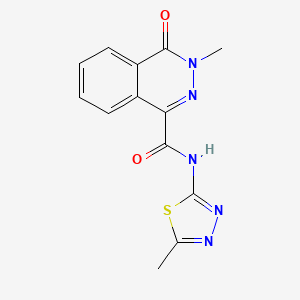![molecular formula C16H22N6O3S B11000891 methyl 5-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11000891.png)
methyl 5-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiazole ring, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable thioamide with an α-haloketone under acidic conditions.
Coupling Reactions: The tetrazole and thiazole intermediates are then coupled through a series of reactions involving acylation and esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole or thiazole derivatives.
Applications De Recherche Scientifique
Methyl 5-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of methyl 5-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole and thiazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 5-methyl-2-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H22N6O3S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
methyl 5-methyl-2-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H22N6O3S/c1-11-13(14(24)25-2)19-15(26-11)18-12(23)8-16(6-4-3-5-7-16)9-22-10-17-20-21-22/h10H,3-9H2,1-2H3,(H,18,19,23) |
Clé InChI |
JMPGKSGGXNWNTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11000809.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-fluorophenyl)-L-valinamide](/img/structure/B11000817.png)
![N-[4-(acetylamino)phenyl]-1-(6-bromo-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000818.png)
![(8xi,9xi,14xi)-3-[(4-Chlorobenzyl)oxy]estra-1(10),2,4-trien-17-one](/img/structure/B11000823.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B11000826.png)

![5-amino-1-[2-(2,4-dichlorophenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11000829.png)
![ethyl [(9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetate](/img/structure/B11000837.png)
![4-(4-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide](/img/structure/B11000842.png)

![6-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11000851.png)
![ethyl 4-({[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B11000855.png)
![4-benzyl-N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B11000856.png)

